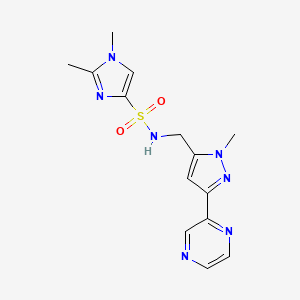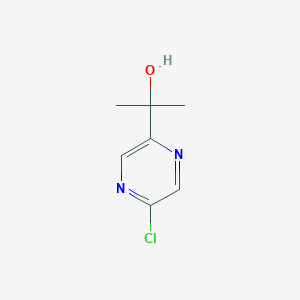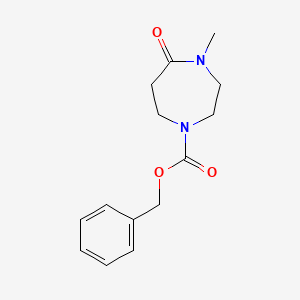
2-Bromo-3-methylisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methylisonicotinonitrile is a chemical compound with the CAS Number: 1260024-26-7 . It has a molecular weight of 197.03 and its IUPAC name is 2-bromo-3-methylisonicotinonitrile .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylisonicotinonitrile can be represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-3-methylisonicotinonitrile is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 266.7±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Herbicide Resistance in Plants
The development of herbicide resistance in transgenic plants has been achieved by expressing a bacterial detoxification gene. Specifically, the gene bxn, which encodes a nitrilase converting bromoxynil to its primary metabolite, was introduced into plants, conferring resistance to the herbicide bromoxynil. This approach signifies a successful method to enhance herbicide resistance in crops through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Corrosion Inhibition
The synthesis of novel corrosion inhibitors, including quaternary ammonium, amide, and amine motifs, has shown significant efficacy in protecting carbon steel in acidic environments. These inhibitors demonstrated excellent solubility and high inhibition efficiency, highlighting their potential in metal protection applications (Chauhan, Quraishi, & Mazumder et al., 2020).
Microbial Degradation of Herbicides
Research into the microbial degradation of benzonitrile herbicides, such as bromoxynil, has provided insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. These findings are crucial for understanding the environmental fate of these herbicides and developing strategies to mitigate their impact (Holtze, Sørensen, & Sørensen et al., 2008).
Biotransformation Under Various Conditions
The anaerobic biodegradability of bromoxynil and its transformation products have been examined under different environmental conditions. These studies have shown that bromoxynil can be degraded through reductive debromination, highlighting the pathways through which this compound can be broken down in the environment (Knight, Berman, & Häggblom, 2003).
Alternatives to Harmful Fumigants
Research has identified alternatives to methyl bromide, a harmful fumigant, for controlling stored-product and quarantine insects. These alternatives include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, offering effective pest control while reducing environmental and ozone layer impacts (Fields & White, 2002).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
2-bromo-3-methylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBPOXXHHFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylisonicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)
![N-(1-cyanocyclohexyl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2691857.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)



![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2691867.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2691870.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2691872.png)
